molecular formula C10H10BrN3S B7558816 3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine

3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine

Cat. No. B7558816
M. Wt: 284.18 g/mol
InChI Key: BKYKAYBKRKIKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. This compound is a pyridine derivative that contains a sulfanyl group and a methylimidazole moiety, which makes it a versatile building block for the synthesis of various biologically active molecules.

Mechanism of Action

The mechanism of action of 3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine is not well understood. However, it is believed that this compound can interact with specific receptors or enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and physiological effects:
Studies have shown that 3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine can exhibit various biochemical and physiological effects, including inhibition of enzyme activity, modulation of protein-ligand interactions, and regulation of gene expression. Moreover, this compound has shown promising results in preclinical studies as an anticancer and antimicrobial agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine in lab experiments is its versatility as a building block for the synthesis of various biologically active molecules. Moreover, this compound is relatively easy to synthesize and purify, which makes it a cost-effective option for scientific research. However, one of the limitations of using this compound is its potential toxicity and side effects, which require careful handling and monitoring in lab experiments.

Future Directions

There are several possible future directions for the research and development of 3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine. One of the main areas of focus is the synthesis of novel derivatives with enhanced biological activity and selectivity. Moreover, further studies are needed to elucidate the mechanism of action and the molecular targets of this compound. Additionally, the potential applications of 3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine in drug discovery and development, particularly as an anticancer and antimicrobial agent, require further investigation.

Synthesis Methods

The synthesis of 3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine can be achieved through a multistep process involving the reaction of 5-bromo-2-chloropyridine with sodium sulfide followed by the reaction with 1-methylimidazole. The final product can be obtained through purification and isolation steps, including column chromatography and recrystallization.

Scientific Research Applications

3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine has been widely used in scientific research for its potential applications in medicinal chemistry, biochemistry, and molecular biology. This compound can serve as a versatile building block for the synthesis of various biologically active molecules, including enzyme inhibitors, anticancer agents, and antimicrobial agents. Moreover, it can be used as a probe to study protein-ligand interactions and drug-receptor binding.

properties

IUPAC Name

3-bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3S/c1-14-3-2-13-10(14)15-7-8-4-9(11)6-12-5-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYKAYBKRKIKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine

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